molecular formula C24H20N2O5 B3968806 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3968806
M. Wt: 416.4 g/mol
InChI Key: CHDCBILKDYWOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Allylation of phenol: : The initial step involves the allylation of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base like potassium carbonate to form 4-(allyloxy)benzaldehyde.

  • Knoevenagel condensation: : This compound then undergoes a Knoevenagel condensation reaction with 2-furoyl acetic acid in the presence of a catalyst such as piperidine to form a furanyl-containing intermediate.

  • Pyrrolidine ring formation: : The intermediate is further reacted with 3-(pyridinylmethyl)amine in a cyclization reaction to form the dihydropyrrol-2-one core.

Industrial Production Methods: : While industrial production methods for this compound are not well-documented, it is likely synthesized on a smaller scale using batch processes similar to the synthetic routes described. Industrial scale-up would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in the compound can undergo oxidation to form a carbonyl compound.

  • Reduction: : The furoyl group can be reduced to a furan ring.

  • Substitution: : The allyloxy group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used for reduction.

  • Substitution: : Nucleophiles like thiols, amines, and alcohols can be used for substitution reactions.

Major Products

  • Oxidized products with carbonyl groups.

  • Reduced products retaining the furan ring structure.

  • Substituted products with different nucleophilic groups replacing the allyloxy group.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Medicine: : Investigated for its potential pharmaceutical properties, including anti-inflammatory or anticancer activities.

  • Industry: : Used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways: : The exact mechanism by which 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. For pharmaceutical applications, it might interact with enzymes or receptors, modulating their activity. For instance, the hydroxy group could form hydrogen bonds with biological targets, influencing protein conformation and function.

Comparison with Similar Compounds

  • 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-aminomethyl)-1,5-dihydro-2H-pyrrol-2-one: : Similar structure but with an aminomethyl group instead of pyridinylmethyl, offering different reactivity and applications.

  • 5-[4-(methoxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one:

  • 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-thione: : Thione instead of one group alters its chemical properties and reactivity.

This compound's uniqueness lies in the combination of its functional groups, offering versatile reactivity and broad applications in various fields. What drew your curiosity to this specific compound?

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-2-12-30-18-9-7-17(8-10-18)21-20(22(27)19-6-4-13-31-19)23(28)24(29)26(21)15-16-5-3-11-25-14-16/h2-11,13-14,21,28H,1,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDCBILKDYWOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

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